(5,5-Dimethylhex-1-en-3-yn-1-yl)(triphenyl)stannane
CAS No.: 650605-80-4
Cat. No.: VC16904471
Molecular Formula: C26H26Sn
Molecular Weight: 457.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 650605-80-4 |
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Molecular Formula | C26H26Sn |
Molecular Weight | 457.2 g/mol |
IUPAC Name | 5,5-dimethylhex-1-en-3-ynyl(triphenyl)stannane |
Standard InChI | InChI=1S/C8H11.3C6H5.Sn/c1-5-6-7-8(2,3)4;3*1-2-4-6-5-3-1;/h1,5H,2-4H3;3*1-5H; |
Standard InChI Key | XYKKQGOJUHYCFZ-UHFFFAOYSA-N |
Canonical SMILES | CC(C)(C)C#CC=C[Sn](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Introduction
Chemical Structure and Molecular Characteristics
Structural Composition
(5,5-Dimethylhex-1-en-3-yn-1-yl)(triphenyl)stannane features a tin atom bonded to three phenyl groups and one 5,5-dimethylhex-1-en-3-yn-1-yl substituent. The tin center adopts a tetrahedral geometry, consistent with tin(IV) organometallic compounds . The 5,5-dimethylhex-1-en-3-yn-1-yl group introduces both alkenyl (C=C) and alkynyl (C≡C) functionalities, creating a conjugated system that may influence reactivity.
Molecular Formula and Weight
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Molecular Formula:
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Molecular Weight: ~439.2 g/mol (calculated from atomic masses).
Stereochemical Considerations
Synthesis and Preparation
General Synthetic Routes
The synthesis of (5,5-dimethylhex-1-en-3-yn-1-yl)(triphenyl)stannane likely follows established organotin reagent protocols:
Transmetallation Reactions
A common method involves reacting a Grignard reagent or lithium organyl with triphenyltin chloride:
Here, represents the 5,5-dimethylhex-1-en-3-yn-1-yl group. This approach is analogous to the preparation of tributyltin analogs documented in search results .
Stille Coupling Precursors
Organotin reagents are frequently employed in Stille couplings, which form C–C bonds via palladium catalysis . The target compound could serve as a coupling partner for aryl or alkenyl halides.
Challenges in Synthesis
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Steric Hindrance: The bulky triphenyltin group may slow reaction kinetics, necessitating elevated temperatures or prolonged reaction times .
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Functional Group Compatibility: The alkenyl and alkynyl moieties require protection during synthesis to prevent undesired side reactions, such as polymerization or oxidation .
Physical and Chemical Properties
Physicochemical Data
While experimental data for (5,5-dimethylhex-1-en-3-yn-1-yl)(triphenyl)stannane is scarce, inferences can be drawn from analogous compounds:
Spectroscopic Characterization
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NMR Spectroscopy:
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IR Spectroscopy: Stretching vibrations for C≡C (~2100 cm⁻¹) and C=C (~1600 cm⁻¹) .
Reactivity and Applications
Cross-Coupling Reactions
The compound’s tin-carbon bond is susceptible to transmetallation in Stille couplings, enabling the transfer of the 5,5-dimethylhex-1-en-3-yn-1-yl group to palladium intermediates :
This reactivity is pivotal in constructing complex organic frameworks, such as natural product skeletons .
Radical Reactions
Triphenyltin groups can participate in radical chain reactions, though this is less common than their tributyl counterparts .
Applications in Organic Synthesis
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